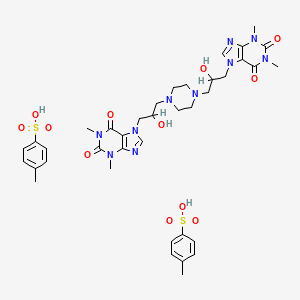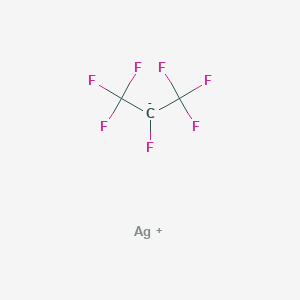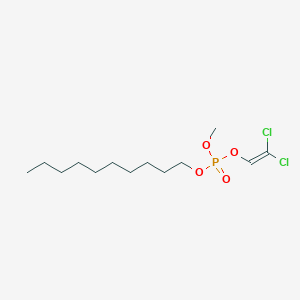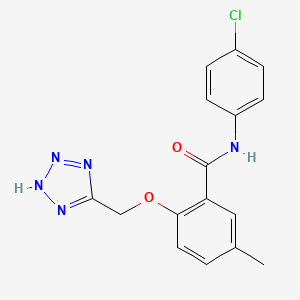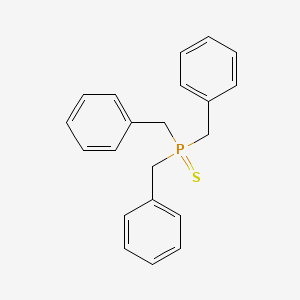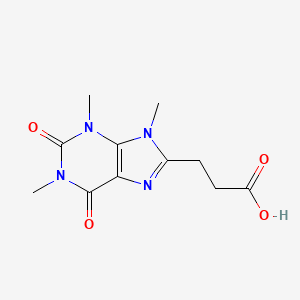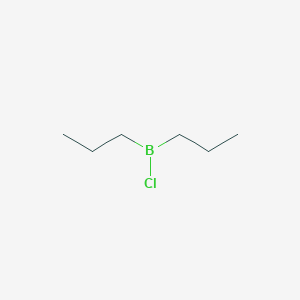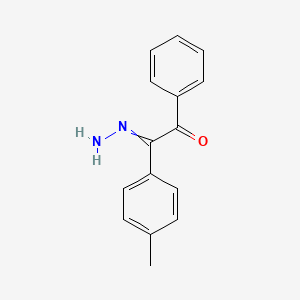![molecular formula C8H16N2 B14704343 1,6-Diazabicyclo[4.3.1]decane CAS No. 25337-75-1](/img/structure/B14704343.png)
1,6-Diazabicyclo[4.3.1]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazabicyclo[4.3.1]decane is a bicyclic organic compound with the molecular formula C₈H₁₆N₂. It is a member of the diazabicycloalkane family, characterized by a bicyclic structure containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into the bicyclic compound under heating with benzylamine, followed by reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the preparation of intermediates, followed by cyclization and reduction processes to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Diazabicyclo[4.3.1]decane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,6-Diazabicyclo[4.3.1]decane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. For example, as a modulator of nicotinic acetylcholine receptors, it can influence neurotransmission by altering receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
Uniqueness
1,6-Diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
25337-75-1 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1,6-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2 |
InChI-Schlüssel |
GQPHXHFRXIIFCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCN(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


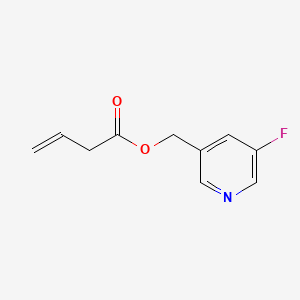
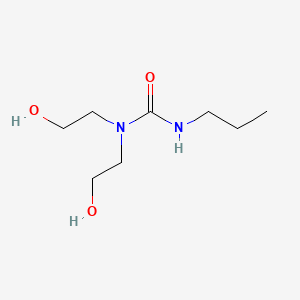
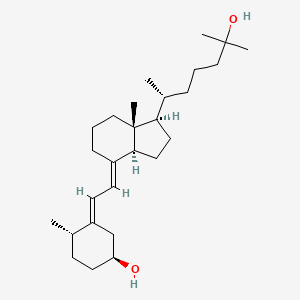
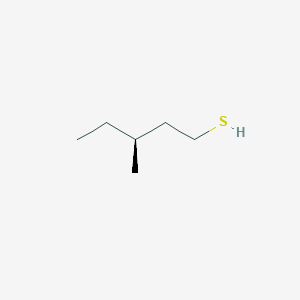
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
